Isovalerylcarnitine chloride

Description

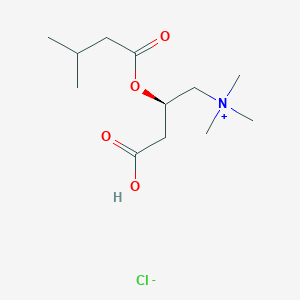

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDFIOSIRGUUSM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Isovalerylcarnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of isovalerylcarnitine (B1198194) chloride, a significant short-chain acylcarnitine involved in cellular metabolism. This document details the chemical synthesis process, starting from the preparation of the key acylating agent, isovaleryl chloride, followed by the esterification of L-carnitine. Furthermore, it outlines robust purification and analytical methodologies crucial for obtaining high-purity isovalerylcarnitine chloride suitable for research and pharmaceutical applications. The guide includes detailed experimental protocols, data presentation in tabular format for clarity, and logical workflow diagrams to visually represent the processes.

Introduction

Isovalerylcarnitine is a naturally occurring acylcarnitine that plays a role in the metabolism of the branched-chain amino acid, leucine. It is formed through the esterification of L-carnitine with isovaleryl-CoA. Elevated levels of isovalerylcarnitine in biological fluids are a key biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder. For research into this condition and for potential therapeutic applications, the availability of high-purity synthetic this compound is essential. This guide offers a detailed methodology for its synthesis and purification.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of isovaleryl chloride, the acylating agent. The second step is the esterification of L-carnitine with the prepared isovaleryl chloride.

Step 1: Synthesis of Isovaleryl Chloride

Isovaleryl chloride (3-methylbutanoyl chloride) is synthesized by the chlorination of isovaleric acid.[1] Common chlorinating agents for this reaction include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Reaction:

A general experimental protocol for the synthesis of an acid chloride from a carboxylic acid using thionyl chloride is as follows:

Experimental Protocol: Synthesis of Isovaleryl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Reactant Addition: Charge the flask with isovaleric acid. Slowly add thionyl chloride (typically in a slight molar excess, e.g., 1.1 to 1.5 equivalents) to the isovaleric acid at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for a period of 1 to 3 hours, or until the evolution of gases ceases.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude isovaleryl chloride is then purified by fractional distillation under reduced pressure.[1]

| Parameter | Value |

| Starting Material | Isovaleric Acid |

| Reagent | Thionyl Chloride |

| Molar Ratio (Acid:Reagent) | ~ 1:1.2 |

| Reaction Temperature | Reflux (~79 °C) |

| Reaction Time | 1 - 3 hours |

| Purification Method | Fractional Distillation |

Table 1: Typical Reaction Parameters for Isovaleryl Chloride Synthesis.

Step 2: Synthesis of this compound

The second step involves the acylation of L-carnitine with the synthesized isovaleryl chloride. A general method for the synthesis of acyl L-carnitine hydrochlorides can be adapted for this purpose.[3]

Reaction:

Experimental Protocol: Synthesis of Isovaleryl L-Carnitine Chloride [3]

-

Dissolution: In a suitable reaction vessel, dissolve L-carnitine in glacial acetic acid with stirring.

-

Acylation: Slowly add isovaleryl chloride to the L-carnitine solution.

-

Reaction: The reaction mixture is heated (e.g., to around 70 °C) and maintained at this temperature for several hours (e.g., 8 hours).

-

Solvent Removal: After the reaction is complete, the acetic acid is removed by distillation under reduced pressure. This will likely result in the precipitation of the crude product.

-

Initial Purification: The crude product is then treated with a solvent like acetone, stirred to create a slurry, and then cooled to induce further crystallization.

-

Isolation: The crude this compound is collected by filtration and dried.

| Parameter | Value |

| Starting Material | L-Carnitine |

| Reagent | Isovaleryl Chloride |

| Solvent | Acetic Acid |

| Reaction Temperature | ~ 70 °C |

| Reaction Time | ~ 8 hours |

| Initial Purification | Precipitation with Acetone |

| Expected Yield | > 90% (based on similar reactions)[3] |

Table 2: Typical Reaction Parameters for this compound Synthesis.

Purification of this compound

High purity is essential for the use of this compound in research and pharmaceutical development. The primary method for purification is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[4][5][6][7][8]

Experimental Protocol: Recrystallization of this compound [3]

-

Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or methanol (B129727).

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Precipitation: Acetone is then added to the cooled solution to precipitate the purified this compound.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.

| Parameter | Value |

| Purification Method | Recrystallization |

| Dissolving Solvent | Ethanol or Methanol |

| Precipitating Solvent | Acetone |

| Expected Purity | > 95%[1][9] |

Table 3: Recrystallization Parameters for this compound.

Purity Assessment

The purity of the synthesized this compound should be assessed using a combination of analytical techniques.

| Analytical Method | Purpose | Typical Results |

| Appearance | Visual Inspection | White to off-white solid[1][9] |

| Solubility | Solvent Compatibility | Soluble in methanol and water (slightly)[1][9] |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of this compound[1][10] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Mass spectrum consistent with the molecular weight of isovalerylcarnitine[1] |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination | Purity > 95%[9] |

| Elemental Analysis | Elemental Composition | Conforms to the calculated elemental composition of C₁₂H₂₄ClNO₄[1][9] |

Table 4: Analytical Methods for Purity Assessment of this compound.

Workflow and Process Diagrams

To visually represent the synthesis and purification process, the following diagrams have been generated using the DOT language.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for Purity Assessment of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols and utilizing the specified analytical methods, researchers and drug development professionals can reliably produce and characterize this important metabolic compound for their scientific investigations. The provided workflows and data tables serve as a quick reference for the key steps and parameters involved in this chemical process.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101774934B - Method for synthesizing lauroyl L-carnitine hydrochloride - Google Patents [patents.google.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. Showing Compound Isovalerylcarnitine (FDB022183) - FooDB [foodb.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Isovalerylcarnitine (B1198194) Chloride

This technical guide provides a comprehensive overview of the chemical properties and stability of isovalerylcarnitine chloride, a significant short-chain acylcarnitine. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Properties

This compound is the chloride salt of the isovaleryl ester of L-carnitine. It is a naturally occurring acylcarnitine formed during the metabolic conversion of L-leucine.[1] Elevated levels of this compound in the body are a key biomarker for isovaleric acidemia, an inborn error of metabolism resulting from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[2][3][4]

General and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational understanding of the compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium, monochloride | |

| Synonyms | CAR 5:0, C5:0 Carnitine, L-Carnitine isovaleryl ester, L-Isovalerylcarnitine | [5] |

| CAS Number | 139144-12-0 | [5][1][3][6][7] |

| Molecular Formula | C12H24ClNO4 | [1][6] |

| Molecular Weight | 281.78 g/mol | [2][3][8] |

| Appearance | White to off-white crystalline solid | [5][7] |

| Melting Point | >160°C (decomposes) | [7][9] |

| Form | Solid | [7] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its handling and application in experimental settings.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 15 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | |

| Ethanol | 25 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL | |

| Methanol (B129727) | Slightly soluble | [7][9] |

| Water | Slightly soluble (can be aided by heating) | [7][9] |

Chemical Stability and Storage

The stability of this compound is influenced by temperature, moisture, and pH. Understanding these factors is crucial for maintaining the integrity of the compound during storage and experimentation.

Solid-State Stability and Storage

In its solid form, this compound is hygroscopic.[7][9] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere.[5][7][9] Under these conditions, the solid is stable for at least four years.[5]

Solution Stability and Degradation

The primary degradation pathway for acylcarnitines, including isovalerylcarnitine, in aqueous solutions is hydrolysis of the ester bond, which yields free carnitine and the corresponding fatty acid.[10] The rate of this hydrolysis is dependent on temperature and pH.

-

Temperature Effects : Studies on acylcarnitines in dried blood spots have shown that they are stable for at least 330 days when stored at -18°C.[10] However, at room temperature, significant hydrolysis occurs, particularly for short-chain acylcarnitines like isovalerylcarnitine, which tend to hydrolyze more rapidly than long-chain ones.[10] A study on various acylcarnitines in dried blood spots stored at +4°C for the first year and then at room temperature showed a significant decrease in the concentration of C5-carnitine (isovalerylcarnitine) over time.[11]

Stock solutions in organic solvents like DMSO should be stored at -80°C to ensure stability for up to a year.[2]

Experimental Protocols

The analysis of this compound, particularly in biological matrices, is predominantly carried out using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[10]

General Protocol for Acylcarnitine Analysis by ESI-MS/MS

This protocol outlines a general workflow for the extraction and analysis of isovalerylcarnitine from biological samples such as dried blood spots.

-

Sample Preparation :

-

A small punch (e.g., 3.2 mm) is taken from a dried blood spot sample.[10]

-

-

Extraction :

-

Derivatization :

-

The acylcarnitines in the extract are converted to their butyl esters to enhance their ionization efficiency and chromatographic behavior.[10] This is often achieved by reacting the extract with butanolic HCl.

-

-

Analysis by ESI-MS/MS :

-

The derivatized sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.

-

The instrument is operated in positive ion mode.

-

Specific precursor-to-product ion transitions are monitored for the quantification of isovalerylcarnitine and its internal standard.

-

Visualizations

Metabolic Context of Isovalerylcarnitine

The following diagram illustrates the metabolic origin of isovalerylcarnitine from the amino acid L-leucine and its role as a biomarker for isovaleric acidemia.

Caption: Metabolic pathway showing the formation of isovalerylcarnitine.

Experimental Workflow for Isovalerylcarnitine Analysis

This diagram outlines the key steps in a typical experimental workflow for the quantification of isovalerylcarnitine in biological samples.

Caption: Workflow for isovalerylcarnitine analysis by ESI-MS/MS.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Isovaleryl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. Isovaleryl-L-carnitine (chloride) | CAS#:139144-12-0 | Chemsrc [chemsrc.com]

- 7. ISOVALERYL-L-CARNITINE CHLORIDE | 139144-12-0 [chemicalbook.com]

- 8. Isovaleryl L-Carnitine Chloride | LGC Standards [lgcstandards.com]

- 9. ISOVALERYL-L-CARNITINE CHLORIDE | 139144-12-0 [chemicalbook.com]

- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of Isovalerylcarnitine Chloride in the Management of Isovaleric Acidemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolites, resulting in episodic, life-threatening metabolic ketoacidosis, neurological damage, and a characteristic "sweaty feet" odor. The therapeutic intervention with L-carnitine, administered as isovalerylcarnitine (B1198194) chloride, represents a cornerstone of long-term management for IVA. This document provides a detailed examination of the mechanism of action of isovalerylcarnitine chloride, supported by quantitative data from clinical observations, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Isovaleric Acidemia

Isovaleric Acidemia (IVA) is a rare metabolic disorder that disrupts the normal breakdown of the branched-chain amino acid leucine[1]. The genetic defect resides in the IVD gene, which codes for isovaleryl-CoA dehydrogenase, an enzyme crucial for the third step in leucine catabolism[1]. The absence or reduced activity of IVD leads to a buildup of isovaleryl-CoA, which is then converted to isovaleric acid and other toxic metabolites[1][2]. The clinical presentation of IVA is heterogeneous, ranging from a severe neonatal-onset form with high mortality to a chronic intermittent form and even asymptomatic individuals identified through newborn screening[2][3]. The primary goals of IVA management are to reduce the intake of leucine through a protein-restricted diet and to promote the detoxification and excretion of isovaleryl-CoA and its derivatives[4][5].

The Biochemical Role of Carnitine

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism[6][7]. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle," where they undergo β-oxidation to produce ATP[6][8]. Beyond its role in fatty acid metabolism, carnitine is also involved in modulating the intramitochondrial acyl-CoA/CoA ratio and in the detoxification and removal of excess or toxic acyl groups from the body[7][9]. In the context of organic acidemias like IVA, the accumulation of specific acyl-CoA species can lead to a secondary carnitine deficiency as free carnitine is consumed in the formation of acylcarnitines[2][10].

Mechanism of Action of this compound in Isovaleric Acidemia

The therapeutic strategy of L-carnitine supplementation in IVA, often administered as this compound for stability and bioavailability, is centered on its ability to act as a conjugating agent for the toxic isovaleryl-CoA. The mechanism unfolds through the following key steps:

-

Replenishment of Carnitine Stores: Patients with IVA often present with a secondary carnitine deficiency due to the continuous conjugation of carnitine with accumulated isovaleryl groups[2]. Supplementation with L-carnitine restores the depleted intracellular pool of free carnitine.

-

Enzymatic Conjugation: The mitochondrial enzyme carnitine acylcarnitine translocase facilitates the reaction between the accumulated isovaleryl-CoA and free L-carnitine. This enzymatic process results in the formation of isovalerylcarnitine[2].

-

Detoxification: Isovalerylcarnitine is a non-toxic, water-soluble compound[3]. By converting the toxic isovaleryl-CoA into this inert form, L-carnitine effectively detoxifies the accumulating metabolite.

-

Renal Excretion: Isovalerylcarnitine is readily excreted in the urine, providing an efficient pathway for the removal of the toxic isovaleryl group from the body[2]. This enhanced excretion helps to lower the circulating and tissue levels of isovaleric acid and its derivatives.

This detoxification pathway is analogous to the physiological role of glycine (B1666218), which conjugates with isovaleryl-CoA to form isovalerylglycine, another excretable, non-toxic metabolite[3][11]. Clinical practice often involves the combined administration of L-carnitine and glycine to maximize the detoxification capacity[3].

Quantitative Data on Therapeutic Efficacy

The efficacy of L-carnitine supplementation, alone or in combination with glycine, has been evaluated in clinical studies. A key approach to assessing therapeutic response is the leucine load test, which challenges the metabolic pathway and allows for the measurement of key metabolites in blood and urine. The following table summarizes data from a case study investigating the effects of different supplementation regimens on a patient with IVA after a leucine load.

| Treatment Regimen | Analyte | Pre-Leucine Load | 1-hour Post-Leucine Load | 3-hours Post-Leucine Load | 6-hours Post-Leucine Load |

| Glycine (250 mg/kg/day) | Serum Ammonia (B1221849) (μg/dL) | ~50 | ~75 | ~130 | ~100 |

| Blood Isovalerylcarnitine (nmol/mL) | ~0.5 | ~0.6 | ~0.7 | ~0.8 | |

| Urinary Isovalerylglycine (μmol/L) | ~1500 | ~2000 | ~2500 | ~3000 | |

| L-Carnitine (100 mg/kg/day) | Serum Ammonia (μg/dL) | ~40 | ~50 | ~60 | ~55 |

| Blood Isovalerylcarnitine (nmol/mL) | ~1.0 | ~1.5 | ~2.0 | ~1.8 | |

| Urinary Isovalerylglycine (μmol/L) | ~500 | ~600 | ~700 | ~800 | |

| Glycine + L-Carnitine | Serum Ammonia (μg/dL) | ~35 | ~60 | ~80 | ~70 |

| Blood Isovalerylcarnitine (nmol/mL) | ~1.2 | ~1.8 | ~2.2 | ~2.0 | |

| Urinary Isovalerylglycine (μmol/L) | ~1000 | ~1500 | ~2000 | ~2500 |

Data are approximate values derived from graphical representations in a published case study[3] for illustrative purposes.

Data Interpretation:

-

L-carnitine supplementation alone resulted in the lowest post-leucine load increase in serum ammonia, suggesting a more rapid conjugation of the toxic isovaleryl-CoA[3].

-

As expected, L-carnitine treatment significantly increased the levels of blood isovalerylcarnitine, demonstrating the direct action of the therapeutic agent.

-

Glycine supplementation led to a more pronounced increase in urinary isovalerylglycine excretion.

-

The combined therapy showed a beneficial effect by maintaining a lower baseline ammonia level and promoting the excretion of both isovalerylcarnitine and isovalerylglycine[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic effects of this compound. Below are representative protocols for key experiments.

Leucine Challenge Test

Objective: To evaluate the metabolic response to a standardized leucine load under different therapeutic regimens.

Procedure:

-

The patient is admitted to a clinical research unit after an overnight fast.

-

A baseline blood sample is collected for the measurement of serum ammonia, plasma amino acids, and acylcarnitine profile. A baseline urine sample is also collected for the analysis of organic acids and acylglycines.

-

A standardized dose of L-leucine (e.g., 100 mg/kg) is administered orally.

-

Blood samples are collected at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-leucine administration for the analysis of the same parameters as the baseline sample.

-

Urine is collected for a defined period (e.g., 6-12 hours) following the leucine load for the quantification of isovalerylglycine and other relevant metabolites.

-

The patient is closely monitored for any adverse clinical signs throughout the procedure.

Quantification of Isovalerylcarnitine in Urine by Tandem Mass Spectrometry (MS/MS)

Objective: To accurately measure the concentration of isovalerylcarnitine in urine samples.

Procedure:

-

Sample Preparation: A known volume of urine is spiked with a stable isotope-labeled internal standard (e.g., d9-isovalerylcarnitine).

-

Solid Phase Extraction (optional): The sample may be passed through a solid-phase extraction column to remove interfering substances.

-

Derivatization: The acylcarnitines are converted to their butyl esters by incubation with butanolic HCl. This step enhances their chromatographic separation and mass spectrometric detection.

-

LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The different acylcarnitine isomers are separated on the chromatographic column.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for isovalerylcarnitine and its internal standard.

-

Quantification: The concentration of isovalerylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of isovalerylcarnitine.

Measurement of Serum Ammonia

Objective: To determine the concentration of ammonia in serum as an indicator of metabolic decompensation.

Procedure:

-

Sample Collection and Handling: Blood is collected in a pre-chilled tube containing EDTA or heparin as an anticoagulant. The sample must be placed on ice immediately and centrifuged in a refrigerated centrifuge within 15-20 minutes of collection. The plasma should be analyzed immediately or stored frozen.

-

Analysis: The enzymatic method utilizing glutamate (B1630785) dehydrogenase is commonly employed. In this reaction, ammonia reacts with α-ketoglutarate and NADPH in the presence of glutamate dehydrogenase to form glutamate and NADP+.

-

Detection: The rate of decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the ammonia concentration in the sample.

-

Quantification: The ammonia concentration is calculated by comparing the rate of absorbance change to that of a known standard.

Visualizing the Core Mechanisms

Diagrams illustrating the biochemical pathways and experimental workflows provide a clear understanding of the concepts discussed.

Leucine Catabolism and Isovaleric Acidemia

Caption: Leucine metabolism pathway and the enzymatic block in IVA.

Therapeutic Mechanism of L-Carnitine

Caption: Detoxification of isovaleryl-CoA by L-carnitine.

Experimental Workflow for Leucine Challenge Test

Caption: Workflow for a leucine challenge test in IVA patients.

Conclusion

The administration of this compound is a rational and effective therapeutic intervention for isovaleric acidemia. Its mechanism of action is well-understood, involving the replenishment of depleted carnitine stores and the enzymatic conjugation of toxic isovaleryl-CoA to form the non-toxic, excretable isovalerylcarnitine. This detoxification process mitigates the risk of metabolic crises and associated neurological complications. Quantitative data from clinical studies, obtained through rigorous experimental protocols, confirm the efficacy of this treatment in reducing the metabolic burden in patients with IVA. For drug development professionals, the success of this conjugation-based therapy underscores the potential of similar strategies for other inborn errors of metabolism characterized by the accumulation of toxic acyl-CoA species. Further research may focus on optimizing dosing regimens, exploring novel carnitine derivatives with enhanced properties, and developing adjunctive therapies to further improve long-term outcomes for individuals with isovaleric acidemia.

References

- 1. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients. | Semantic Scholar [semanticscholar.org]

- 4. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 8. pnas.org [pnas.org]

- 9. A simple screening method for detecting isovalerylglycine in urine patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isovalerylglycine - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Isovalerylcarnitine Chloride in Leucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) chloride, an ester of L-carnitine and isovaleric acid, plays a pivotal role in the metabolism of the branched-chain amino acid, leucine (B10760876). While primarily recognized as a key biomarker and a detoxification product in the inherited metabolic disorder Isovaleric Acidemia (IVA), emerging research suggests its involvement in broader cellular processes, including apoptosis and immune modulation. This technical guide provides an in-depth exploration of the biochemical significance of isovalerylcarnitine, detailing its formation, function, and analytical measurement. It further presents quantitative data on its modulation in response to therapeutic interventions, outlines key experimental protocols for its study, and visualizes the intricate metabolic and signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction: The Intersection of Leucine Metabolism and Carnitine Function

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a key regulator of various metabolic processes, including protein synthesis and energy homeostasis[1]. Its catabolism is a critical mitochondrial process that ultimately yields acetyl-CoA and acetoacetate[2]. However, genetic defects in this pathway can lead to the accumulation of toxic intermediates.

L-carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation[3]. Beyond this well-established role, carnitine also participates in the "buffering" of acyl-CoA pools. When specific acyl-CoA species accumulate to potentially toxic levels due to metabolic blocks, they can be esterified to carnitine, forming acylcarnitines that can be exported from the mitochondria and excreted in the urine. This detoxification mechanism is central to the biological role of isovalerylcarnitine.

The Biochemical Pathway of Leucine Catabolism and the Formation of Isovalerylcarnitine

The breakdown of leucine occurs through a series of enzymatic steps primarily within the mitochondria. A defect in the third step of this pathway is responsible for the formation of isovalerylcarnitine.

-

Step 1: Transamination: Leucine is reversibly transaminated by a branched-chain amino acid aminotransferase (BCAT) to α-ketoisocaproate (KIC)[2][4].

-

Step 2: Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA[2].

-

Step 3: Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA[5].

In Isovaleric Acidemia (IVA), the IVD enzyme is deficient, leading to the accumulation of isovaleryl-CoA[6]. This accumulation has several downstream consequences:

-

Sequestration of Coenzyme A: The buildup of isovaleryl-CoA depletes the mitochondrial pool of free Coenzyme A (CoA), which is essential for numerous other metabolic reactions, including the Krebs cycle and fatty acid oxidation.

-

Formation of Toxic Metabolites: Isovaleryl-CoA can be hydrolyzed to isovaleric acid, a neurotoxic compound responsible for the characteristic "sweaty feet" odor in individuals with IVA during metabolic crises[7].

-

Detoxification via Carnitine and Glycine (B1666218) Conjugation: To mitigate the toxicity of isovaleryl-CoA, the body utilizes two primary detoxification pathways:

-

Formation of Isovalerylcarnitine: Isovaleryl-CoA is esterified with L-carnitine by carnitine acyltransferases to form isovalerylcarnitine, which is then excreted in the urine[3][8].

-

Formation of Isovalerylglycine: Isovaleryl-CoA can also be conjugated with glycine by glycine N-acyltransferase to form isovalerylglycine, another excretable, non-toxic compound[3][7].

-

The following diagram illustrates the catabolic pathway of leucine and the formation of isovalerylcarnitine in the context of IVD deficiency.

Quantitative Analysis of Isovalerylcarnitine in Isovaleric Acidemia

The measurement of isovalerylcarnitine is a cornerstone in the diagnosis and monitoring of IVA. Treatment with L-carnitine and/or glycine is the standard of care, aiming to enhance the excretion of isovaleryl moieties as non-toxic conjugates.

Metabolite Concentrations in Isovaleric Acidemia

The following table summarizes typical concentrations of key metabolites in individuals with IVA, highlighting the differences between metabolically mild and severe phenotypes as identified through newborn screening.

| Metabolite | Phenotype | Specimen | Concentration Range | Reference |

| C5 Acylcarnitine (Isovalerylcarnitine) | Metabolically Mild | Newborn Blood Spot | 0.8 to 6 µmol/L | [6] |

| Metabolically Severe | Newborn Blood Spot | Up to 21.7 µmol/L | [6] | |

| Isovalerylglycine | Metabolically Mild | Urine | 15 to 195 mmol/mol creatinine | [6] |

| Metabolically Severe | Urine | Up to 3300 mmol/mol creatinine | [6] |

Therapeutic Response to L-Carnitine and Glycine Supplementation

A case study of a patient with IVA provides quantitative insight into the effects of L-carnitine and glycine supplementation on the urinary excretion of isovalerylcarnitine and isovalerylglycine.

| Treatment | Urinary Isovalerylglycine (µmol/24h) | Urinary Isovalerylcarnitine (µmol/24h) | Reference |

| Baseline (No Supplementation) | ~400 | Minimal | [9][10] |

| Glycine Alone (250 mg/kg/day) | ~800 | Minimal | [9][10] |

| L-Carnitine Alone (100 mg/kg/day) | ~200 | ~150 | [9][10] |

| Glycine + L-Carnitine | ~500 | ~150 | [9][10] |

Note: These values are derived from a single case study and may not be representative of all individuals with IVA. The study highlights that L-carnitine supplementation significantly increases the excretion of isovalerylcarnitine. When L-carnitine is administered alone, the excretion of isovalerylglycine decreases, suggesting a preferential utilization of the carnitine conjugation pathway[9][10].

Beyond Detoxification: Isovalerylcarnitine's Role in Cellular Signaling

Recent research has begun to uncover roles for isovalerylcarnitine beyond its function as a mere detoxification product. These studies suggest that isovalerylcarnitine can actively modulate cellular signaling pathways, particularly those involved in apoptosis.

Activation of Calpains and Induction of Apoptosis

Isovalerylcarnitine has been identified as a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases[11][12]. Calpains are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of calpains by isovalerylcarnitine can initiate a cascade of events leading to programmed cell death[13][14][15].

The calpain-caspase pathway represents a significant mechanism through which isovalerylcarnitine can induce apoptosis. Calpains can cleave and activate certain pro-caspases, which are key executioners of apoptosis. Additionally, activated calpains can promote the release of pro-apoptotic factors from the mitochondria, further amplifying the apoptotic signal[16].

The diagram below illustrates the proposed signaling pathway for isovalerylcarnitine-induced apoptosis.

Key Experimental Protocols

The study of isovalerylcarnitine and its role in leucine metabolism relies on a set of specialized experimental techniques. This section provides an overview of the methodologies for two crucial experiments.

Protocol for Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for the quantitative analysis of acylcarnitines, including isovalerylcarnitine, in biological samples.

Objective: To quantify the concentration of isovalerylcarnitine and other acylcarnitines in plasma or dried blood spots.

Principle: Acylcarnitines are extracted from the biological matrix, derivatized, and then analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Quantification is achieved using stable isotope-labeled internal standards.

Methodology:

-

Sample Preparation:

-

For plasma: A small volume of plasma is mixed with an internal standard solution containing known concentrations of stable isotope-labeled acylcarnitines (e.g., d3-isovalerylcarnitine).

-

For dried blood spots: A small punch from the blood spot is placed in a well of a microtiter plate, and the internal standard solution is added.

-

-

Extraction: The acylcarnitines are extracted from the sample using an organic solvent, typically methanol. The mixture is agitated and then centrifuged to pellet proteins and other cellular debris.

-

Derivatization: The supernatant containing the acylcarnitines is transferred to a new plate and dried under a stream of nitrogen. The dried extract is then derivatized to form butyl esters by adding butanolic HCl and incubating at an elevated temperature. This step improves the ionization efficiency of the acylcarnitines.

-

MS/MS Analysis:

-

The derivatized sample is reconstituted in a suitable solvent and injected into the ESI-MS/MS system.

-

The mass spectrometer is operated in the positive ion mode.

-

A precursor ion scan of m/z 85 is typically used. The quaternary ammonium (B1175870) group of carnitine produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.

-

-

Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

The following diagram outlines the experimental workflow for acylcarnitine analysis.

Protocol for Oral Leucine Challenge Test

This test is used to assess an individual's ability to metabolize leucine and is particularly relevant for diagnosing and managing patients with IVA.

Objective: To evaluate the metabolic response to a standardized oral dose of leucine by measuring changes in plasma amino acids and acylcarnitines, and urinary organic acids.

Principle: In individuals with a defect in leucine metabolism, an oral leucine load will lead to an exaggerated and sustained increase in the concentrations of leucine and its upstream metabolites, as well as the accumulation of toxic byproducts.

Methodology:

-

Patient Preparation:

-

The patient should fast overnight (typically 8-12 hours).

-

A baseline blood and urine sample are collected.

-

-

Leucine Administration:

-

A standardized dose of L-leucine (typically 100-150 mg/kg body weight) is administered orally. The leucine is usually mixed with a small amount of liquid or food to improve palatability.

-

-

Post-Dose Sampling:

-

Blood samples are collected at timed intervals (e.g., 1, 2, 4, and 6 hours) after the leucine load.

-

Urine is collected for a defined period (e.g., 6-8 hours) following the leucine administration.

-

-

Biochemical Analysis:

-

Plasma: Analyzed for amino acids (especially leucine) and acylcarnitines (especially isovalerylcarnitine).

-

Urine: Analyzed for organic acids (especially isovaleric acid and its derivatives) and acylglycines (especially isovalerylglycine).

-

-

Interpretation:

-

In a healthy individual, plasma leucine levels will rise and then return to near baseline within a few hours. There will be no significant accumulation of isovaleric acid, isovalerylcarnitine, or isovalerylglycine.

-

In an individual with IVA, plasma leucine levels will show a much greater and more prolonged increase. There will be a marked elevation in plasma isovalerylcarnitine and urinary isovaleric acid and isovalerylglycine.

-

Conclusion and Future Directions

Isovalerylcarnitine chloride is a molecule of significant biological importance, serving as a critical indicator of impaired leucine metabolism in Isovaleric Acidemia and as a key component of the body's detoxification strategy. The ability to accurately quantify isovalerylcarnitine through tandem mass spectrometry is essential for the diagnosis and therapeutic monitoring of this disorder. Furthermore, emerging evidence for its role in modulating cellular signaling pathways, particularly apoptosis, opens new avenues for research into its broader physiological and pathophysiological functions.

Future research should focus on elucidating the precise molecular mechanisms by which isovalerylcarnitine interacts with cellular signaling components. A deeper understanding of its role in apoptosis and immune function could have implications for the development of novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders. Additionally, the development of more comprehensive and standardized protocols for metabolic challenge tests will be crucial for improving the clinical management of patients with inborn errors of metabolism. The continued investigation of isovalerylcarnitine and its intricate relationship with leucine metabolism will undoubtedly yield valuable insights for both basic science and clinical medicine.

References

- 1. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 8. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isovalerylcarnitine is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isovalerylcarnitine Chloride and Mitochondrial Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) is a critical biomarker for the inborn error of metabolism known as Isovaleric Acidemia (IVA), which arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency disrupts the normal catabolism of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleryl-CoA and its derivatives. The conjugation of excess isovaleryl-CoA with carnitine forms isovalerylcarnitine, a process that mitigates toxicity but can lead to a secondary carnitine deficiency. This guide delves into the biochemical relationship between isovalerylcarnitine, the pathophysiology of IVA, and its impact on mitochondrial fatty acid oxidation (FAO). It provides a detailed overview of the metabolic pathways, the consequences of their disruption, and the analytical and functional assays used in research and clinical diagnostics.

Introduction: The Role of Carnitine in Mitochondrial Metabolism

L-carnitine and its acyl-esters, known as acylcarnitines, are essential for cellular energy metabolism. The primary function of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[1][2][3] This transport is accomplished via the carnitine shuttle, a system composed of three key enzymes: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II).[4][5]

Beyond its role in FAO, carnitine is crucial for buffering the acyl-CoA to free CoA ratio within the mitochondria.[1][6] By forming acylcarnitines, the cell can remove excess or toxic acyl-CoA species that accumulate due to metabolic enzyme deficiencies, such as in organic acidemias.[1] Isovalerylcarnitine (C5-carnitine) is one such acylcarnitine, serving as a hallmark for the diagnosis of Isovaleric Acidemia (IVA).[7][8]

Pathophysiology of Isovaleric Acidemia (IVA)

IVA is an autosomal recessive disorder caused by mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[9][10][11] IVD catalyzes the third step in the catabolism of leucine, converting isovaleryl-CoA to 3-methylcrotonyl-CoA.[12][13][14] A deficiency in IVD leads to the accumulation of isovaleryl-CoA in the mitochondrial matrix.[15]

The primary consequences of IVD deficiency are:

-

Accumulation of Toxic Metabolites: The buildup of isovaleryl-CoA leads to the formation and accumulation of isovaleric acid and its conjugates, including isovalerylglycine and isovalerylcarnitine.[7][16] Isovaleric acid is neurotoxic and is responsible for the characteristic "sweaty feet" odor observed during acute metabolic crises in patients.[9][16]

-

Sequestration of Coenzyme A: The conjugation of isovaleryl-CoA sequesters the limited pool of free mitochondrial CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and the β-oxidation of fatty acids.

-

Secondary Carnitine Deficiency: The continuous use of free carnitine to detoxify and excrete isovaleryl-CoA as isovalerylcarnitine can deplete cellular carnitine stores, leading to a secondary carnitine deficiency.[1] This further impairs the transport of long-chain fatty acids into the mitochondria, exacerbating the energy deficit.[17]

The diagram below illustrates the metabolic block in IVA and the formation of isovalerylcarnitine.

Impact on Mitochondrial Fatty Acid Oxidation

The accumulation of isovaleryl-CoA and its byproducts directly and indirectly impairs mitochondrial FAO and overall energy homeostasis.

-

Inhibition of Krebs Cycle: Isovaleric acid has been shown to inhibit succinate (B1194679) CoA ligase in the Krebs cycle, disrupting cellular respiration.[16]

-

Inhibition of Oxygen Consumption: Studies have demonstrated that isovaleric acid inhibits mitochondrial oxygen consumption in the liver when using substrates like glutamic, 2-oxoglutaric, and succinic acids.[16]

-

Depletion of Carnitine: As previously mentioned, the resulting secondary carnitine deficiency impairs the transport of long-chain fatty acids, which are a primary energy source for tissues like the heart and skeletal muscle, particularly during fasting.[4][17]

-

Alteration of Acyl-CoA/CoA Ratio: The sequestration of free CoA reduces its availability for the thiolase step of β-oxidation, potentially slowing down the entire FAO spiral.[1]

While isovalerylcarnitine itself is primarily a detoxification product, its elevated levels are a direct indicator of the underlying metabolic disruption that compromises mitochondrial function. Some research suggests that short-chain acylcarnitines may also have direct bioactivity, such as influencing apoptosis.[18]

Quantitative Data on Metabolite Accumulation

The diagnosis of IVA relies on the quantitative analysis of specific metabolites in blood and urine. Elevated C5-carnitine is a primary marker.

| Analyte | Specimen | Condition | Typical Concentration Range | Reference |

| Isovalerylcarnitine (C5) | Dried Blood Spot | Healthy Newborn | < 0.51 µmol/L (99th percentile) | [19] |

| Isovalerylcarnitine (C5) | Dried Blood Spot | Isovaleric Acidemia | Significantly Elevated (> 1 µmol/L, often much higher) | [7][15] |

| 3-Hydroxyisovalerylcarnitine (C5OH) | Dried Blood Spot | Healthy Newborn | < 0.73 µmol/L | [20] |

| 3-Hydroxyisovalerylcarnitine (C5OH) | Urine | Healthy | < 2.93 mmol/mol creatinine | [21][22] |

| Isovalerylglycine | Urine | Isovaleric Acidemia | Markedly Elevated | [23] |

Note: Cutoff values can vary between laboratories and screening programs.

Experimental Protocols

Protocol for Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for newborn screening and diagnosis of organic acidemias and FAO disorders.[24][25] It allows for the sensitive and specific quantification of multiple acylcarnitines from a single dried blood spot.[26][27]

Objective: To extract and quantify isovalerylcarnitine (C5) and other acylcarnitines from a dried blood spot (DBS).

Materials:

-

DBS puncher and 3 mm punches

-

96-well microtiter plate

-

Methanol containing isotopically labeled internal standards (e.g., d3-C5 carnitine)

-

Nitrogen evaporator

-

3N n-butanolic HCl

-

Flow-injection tandem mass spectrometer (ESI-MS/MS)

Methodology:

-

Sample Preparation: A 3 mm disc is punched from the DBS into a 96-well plate.

-

Extraction: 100 µL of the methanolic internal standard solution is added to each well. The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.

-

Derivatization: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. 50 µL of 3N n-butanolic HCl is added to each well. The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

-

Final Preparation: The butanolic HCl is evaporated under nitrogen, and the residue is reconstituted in a mobile phase suitable for injection.

-

Analysis: The sample is analyzed by flow-injection ESI-MS/MS. The instrument is typically operated in precursor ion scanning mode (e.g., precursor of m/z 85) or multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each acylcarnitine butyl ester.

-

Quantification: The concentration of each analyte is calculated by comparing its ion intensity ratio to that of its corresponding labeled internal standard.

The workflow for this analysis is depicted below.

Protocol for High-Resolution Respirometry of Permeabilized Cells

This protocol assesses mitochondrial function by measuring oxygen consumption rates (OCR) in cells where the plasma membrane has been permeabilized, allowing direct access to the mitochondria.[28] This is useful for studying the effects of specific substrates or inhibitors on the electron transport chain.

Objective: To measure the impact of FAO substrates on mitochondrial respiration in patient-derived fibroblasts.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph)

-

Cultured fibroblasts (e.g., from an IVA patient and a healthy control)

-

Respiration buffer (e.g., MiR05)

-

Digitonin (B1670571) (for permeabilization)

-

Substrates: Palmitoylcarnitine (B157527), Malate (B86768)

-

Inhibitors/Uncouplers: ADP, Oligomycin (B223565), FCCP, Rotenone (B1679576), Antimycin A

Methodology:

-

Cell Preparation: Harvest cultured fibroblasts by trypsinization, wash, and resuspend in respiration buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Instrument Calibration: Calibrate the polarographic oxygen sensors in the respirometer chambers according to the manufacturer's protocol.[28]

-

Permeabilization: Add the cell suspension to the chamber. After a baseline OCR is established, inject a titrated amount of digitonin (e.g., 8 µM) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[28]

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Leak Respiration (FAO): Add palmitoylcarnitine (a long-chain fatty acid substrate) and malate (to support the Krebs cycle). This measures oxygen consumption not coupled to ATP synthesis (State 2-like).

-

Oxidative Phosphorylation (OXPHOS): Add ADP to stimulate ATP synthase, measuring coupled respiration (State 3).

-

ATP Synthase Inhibition: Add oligomycin to inhibit ATP synthase, returning the system to a leak state (State 4o). This allows for the calculation of ATP-linked respiration.

-

Maximal Electron Transfer Capacity: Titrate the uncoupler FCCP to dissipate the proton gradient and measure the maximum capacity of the electron transport system.

-

Inhibition: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine residual oxygen consumption.

-

-

Data Analysis: The respirometry software calculates oxygen flux (pmol O₂/s/10^6 cells). Compare the respiratory states between patient and control cells to identify defects in FAO-supported respiration.

Conclusion and Future Directions

Isovalerylcarnitine is more than a diagnostic marker; it is a direct consequence of a metabolic lesion that profoundly affects mitochondrial bioenergetics. The pathophysiology of IVA highlights the intricate connection between amino acid catabolism, the carnitine shuttle, and fatty acid oxidation. The accumulation of isovaleryl-CoA and the subsequent sequestration of carnitine and CoA create a multifaceted disruption of cellular energy production.

For drug development professionals, understanding these mechanisms is key to designing effective therapies. Current treatments for IVA focus on restricting dietary leucine and supplementing with glycine (B1666218) and L-carnitine to promote detoxification pathways.[23] Future research may focus on:

-

Gene Therapy: Correcting the underlying genetic defect in the IVD gene.

-

Pharmacological Chaperones: Developing molecules that could stabilize mutant IVD protein, restoring partial enzyme activity.

-

Mitochondrial Therapeutics: Investigating compounds that can directly support mitochondrial function and mitigate the downstream effects of toxic metabolite accumulation.

The continued application of advanced analytical and functional assays will be crucial in evaluating the efficacy of these novel therapeutic strategies.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Link Between the Mitochondrial Fatty Acid Oxidation Derangement and Kidney Injury [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]

- 9. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

- 10. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 11. medlineplus.gov [medlineplus.gov]

- 12. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. news-medical.net [news-medical.net]

- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 17. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C5OHU - Overview: C5-OH Acylcarnitine, Quantitative, Random, Urine [mayocliniclabs.com]

- 22. mayocliniclabs.com [mayocliniclabs.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 26. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isovalerylcarnitine (B1198194) Chloride as an Endogenous Metabolite

Abstract

Isovalerylcarnitine, an endogenous acylcarnitine, is a critical intermediate in the metabolism of the branched-chain amino acid, leucine (B10760876).[1] Its accumulation is a primary biomarker for the inherited metabolic disorder, isovaleric acidemia.[2] Beyond its role in metabolic pathways, isovalerylcarnitine has been identified as a signaling molecule with the ability to modulate cellular processes such as apoptosis and immune function through the activation of specific enzymatic pathways.[3][4][5] This technical guide provides a comprehensive overview of the biochemistry, physiological and pathological significance, quantitative analysis, and signaling roles of isovalerylcarnitine. Detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways are included to support further research and drug development efforts.

Biochemistry and Metabolism of Isovalerylcarnitine

Isovalerylcarnitine is an ester of carnitine and isovaleric acid.[1] It is endogenously synthesized within the mitochondria as a product of the catabolism of L-leucine.[6] The formation of isovalerylcarnitine is a key step in the detoxification of isovaleryl-CoA, an intermediate in leucine breakdown.[7] In individuals with a deficiency in the enzyme isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates and is subsequently conjugated with carnitine to form isovalerylcarnitine, which can then be excreted.[8][9]

Quantitative Data of Isovalerylcarnitine

The concentration of isovalerylcarnitine in biological fluids is a critical diagnostic marker for isovaleric acidemia.[10] In healthy individuals, isovalerylcarnitine is present at very low concentrations. However, in patients with isovaleric acidemia, its levels are significantly elevated.[4] The following tables summarize the reported concentrations of isovalerylcarnitine in various biological matrices.

Table 1: Isovalerylcarnitine Concentrations in Human Plasma/Blood

| Condition | Age Group | Concentration (µmol/L) | Reference |

| Normal | Adult (>18 years) | 0.138 ± 0.010 | [9] |

| Normal | Children (1-13 years) | 0.049 (0.032-0.082) | [9] |

| Normal | Not Specified | <0.110 | [9] |

| Isovaleric Acidemia | Newborn | 23.11 | [4] |

| Isovaleric Acidemia | Newborn (Follow-up) | 10.98 | [4] |

| Mild Isovaleric Acidemia | Not Specified | < 6 | [10] |

Table 2: Isovalerylcarnitine Concentrations in Human Urine

| Condition | Analyte | Concentration (mmol/mol creatinine) | Reference |

| Isovaleric Acidemia | Isovalerylglycine | 4000 | [4] |

| Mild Isovaleric Acidemia | Isovalerylglycine | < 195 | [10] |

*Note: In urine, isovalerylglycine is often measured as a conjugate of isovaleric acid.[9]

Experimental Protocols for Isovalerylcarnitine Quantification

The gold standard for the accurate quantification of isovalerylcarnitine is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5][11] This method allows for the separation of isovalerylcarnitine from its isomers, which is crucial for a definitive diagnosis of isovaleric acidemia.[11]

UHPLC-MS/MS Method for Quantification in Dried Blood Spots

This protocol is adapted from methodologies described for the analysis of acylcarnitines in dried blood spots.[5][11]

3.1.1. Sample Preparation

-

Punching: A 3 mm disc is punched from the dried blood spot into a 96-well filter plate.

-

Extraction: To each well, add 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d9-isovalerylcarnitine).

-

Incubation: The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking.

-

Elution: The extract is eluted into a 96-well collection plate by centrifugation.

-

Derivatization (Butylation): The solvent is evaporated under a stream of nitrogen. To the dried residue, 50 µL of 3N HCl in n-butanol is added. The plate is sealed and heated at 65°C for 20 minutes.

-

Final Preparation: The butanol solution is evaporated to dryness, and the residue is reconstituted in 100 µL of the initial mobile phase.

3.1.2. Chromatographic Separation

-

UHPLC System: A system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[12]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

3.1.3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isovalerylcarnitine: Precursor ion (m/z) -> Product ion (m/z 85). The specific precursor m/z will depend on the derivatization.

-

Internal Standard (d9-isovalerylcarnitine): Precursor ion (m/z) -> Product ion (m/z 85 or 94).

-

Signaling Pathways Involving Isovalerylcarnitine

Recent research has unveiled that isovalerylcarnitine is not merely a metabolic intermediate but also functions as a signaling molecule, notably in the activation of calpain and the induction of apoptosis.[1][3][13]

Calpain Activation

Isovalerylcarnitine is a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases.[1][13] It has been shown to activate calpain II by increasing its affinity for calcium and enhancing its maximal velocity.[13] This activation is reversible and can occur at physiological calcium concentrations.[1]

Induction of Apoptosis

Isovalerylcarnitine has been demonstrated to induce apoptosis, or programmed cell death.[3] This pro-apoptotic activity is linked to its ability to activate the calpain system, which can, in turn, interact with and activate the caspase cascade, a central executioner of apoptosis.[8][14] Studies have shown that isovalerylcarnitine can increase phagocytosis and cell killing while reducing cell proliferation in leukemia cell lines.[3][14]

Conclusion

Isovalerylcarnitine chloride is a multifaceted endogenous metabolite with significant implications for both basic research and clinical medicine. Its central role in leucine metabolism makes it an indispensable biomarker for isovaleric acidemia. Furthermore, its emerging role as a signaling molecule in pathways such as calpain activation and apoptosis opens new avenues for investigating its therapeutic potential. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of isovalerylcarnitine, which is essential for both diagnostic purposes and for advancing our understanding of its diverse biological functions. Continued research into the mechanisms of action of isovalerylcarnitine is warranted to fully elucidate its role in health and disease and to explore its potential as a target for drug development.

References

- 1. Isovalerylcarnitine is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of erythrocyte calpain in glycine- and carnitine-treated isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. A genetic deficiency in calpastatin and isovalerylcarnitine treatment is associated with enhanced hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isovalerylcarnitine is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Isovalerylcarnitine: A Technical Guide to its Discovery, Analysis, and Role as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerylcarnitine (B1198194) (C5), an acylcarnitine ester, has emerged as a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the discovery and history of isovalerylcarnitine, its biochemical significance, and the analytical methodologies used for its quantification. We delve into the intricacies of its detection by tandem mass spectrometry, addressing the challenges of isomeric interference and the evolution of second-tier testing protocols. This document serves as an in-depth resource, compiling quantitative data, detailed experimental procedures, and visual representations of metabolic and analytical pathways to support researchers and clinicians in the field of inborn errors of metabolism and drug development.

Discovery and History

The story of isovalerylcarnitine is intrinsically linked to the understanding of Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine (B10760876) metabolism. First described in 1966, IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic block leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and its derivatives.

A pivotal moment in the history of IVA diagnostics was the identification of isovalerylcarnitine as a specific and sensitive biomarker. In 1984, researchers unequivocally identified the existence of isovalerylcarnitine in patients with IVA using fast atom bombardment-mass spectrometry, hydrolysis, and gas chromatography/mass spectrometry[1][2]. This discovery revealed that the conjugation of the toxic isovaleryl-CoA to carnitine, forming the non-toxic and water-soluble isovalerylcarnitine, is a key detoxification pathway[1].

The advent of tandem mass spectrometry (MS/MS) for newborn screening in the 1990s revolutionized the early detection of IVA. The inclusion of isovalerylcarnitine in newborn screening panels has enabled the identification of affected individuals before the onset of life-threatening metabolic crises, significantly improving patient outcomes[3].

Biochemical Significance and Metabolic Pathway

Isovalerylcarnitine is a product of the leucine catabolism pathway. In individuals with a functional IVD enzyme, isovaleryl-CoA is converted to 3-methylcrotonyl-CoA. However, in IVA, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating intermediate, the body utilizes carnitine acyltransferase to conjugate isovaleryl-CoA with L-carnitine, forming isovalerylcarnitine, which is then excreted in the urine.

Below is a diagram illustrating the leucine catabolism pathway and the central role of isovalerylcarnitine formation in Isovaleric Acidemia.

Quantitative Data

The quantification of isovalerylcarnitine is crucial for the diagnosis and management of IVA. The following tables summarize key quantitative data from newborn screening and diagnostic testing.

Table 1: Isovalerylcarnitine (C5) Reference Ranges and Cut-off Values in Newborn Screening

| Parameter | Value (µmol/L) | Reference |

| Low Risk Reference Range | < 1.0 | [4] |

| Newborn Screening Cut-off | > 1.0 | [4] |

| Alternative Cut-off | > 0.5 | [5] |

Table 2: Isovalerylcarnitine (C5) Concentrations in Newborn Screening for Isovaleric Acidemia

| Population | N | Median C5 (µmol/L) | Range (µmol/L) | Reference |

| True Positive (Asymptomatic) | 17 | 3.0 | 1.8 - 7.1 | [6][7] |

| True Positive (Clinically Affected) | 7 | 13.9 | 7.7 - >70 | [6][7] |

| False Positive | 84 | 2.9 | 2.0 - 9.6 | [6][7] |

Experimental Protocols

The analysis of isovalerylcarnitine is primarily performed using tandem mass spectrometry (MS/MS). The following sections detail the methodologies for both first-tier screening and second-tier confirmatory testing.

First-Tier Screening: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

FIA-MS/MS is a high-throughput method used in newborn screening to analyze acylcarnitines from dried blood spots (DBS).

Sample Preparation (from Dried Blood Spot):

-

Punch a 3.2 mm disc from the DBS into a 96-well microplate.

-

Add 100 µL of a methanol (B129727) solution containing isotopically labeled internal standards.

-

Incubate the plate with shaking for 30 minutes at 30°C to extract the analytes.

-

Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40-60°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

FIA-MS/MS Analysis:

-

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Injection: A small volume (e.g., 10-20 µL) of the reconstituted sample is injected into the mobile phase stream flowing directly into the mass spectrometer.

-

Ionization: ESI in positive ion mode.

-

MS/MS Detection: Operated in precursor ion scan mode for m/z 85 (a characteristic fragment of carnitine and its esters) or in Multiple Reaction Monitoring (MRM) mode. The MRM transition for isovalerylcarnitine is typically m/z 246.2 -> m/z 85.

Second-Tier Confirmatory Testing: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is employed to resolve isovalerylcarnitine from its isomers, which is a significant challenge in FIA-MS/MS and a common cause of false-positive results. The most common interfering isomer is pivaloylcarnitine, which can be present due to maternal use of certain antibiotics or cosmetics[8][9].

Sample Preparation (from Dried Blood Spot or Plasma):

Sample preparation is similar to the FIA-MS/MS protocol. For plasma, a protein precipitation step with methanol is typically performed.

UPLC-MS/MS Analysis:

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an ESI source.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is optimized to separate the C5-acylcarnitine isomers.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

MS/MS Detection: Operated in MRM mode to specifically detect and quantify isovalerylcarnitine and its isomers based on their unique retention times and mass transitions.

Below is a diagram illustrating the experimental workflow for the analysis of isovalerylcarnitine.

Challenges and Future Directions

A significant challenge in the analysis of isovalerylcarnitine is the interference from isobaric compounds, particularly pivaloylcarnitine. This has led to a notable rate of false-positive results in newborn screening programs[6][9]. The implementation of second-tier UPLC-MS/MS testing has been crucial in mitigating this issue by providing the necessary chromatographic separation[10].

Future research may focus on the development of even more rapid and specific analytical methods. Furthermore, while isovalerylcarnitine is a well-established biomarker for IVA, its potential role as a biomarker in other conditions, such as mitochondrial dysfunction, is an area of ongoing investigation[11]. The continued refinement of analytical techniques and a deeper understanding of the metabolic roles of acylcarnitines will further enhance their clinical utility.

Conclusion

Isovalerylcarnitine has a rich history as a biomarker, from its discovery as a key metabolite in Isovaleric Acidemia to its central role in modern newborn screening programs. The analytical methods for its detection have evolved to address challenges such as isomeric interference, ensuring accurate diagnosis. This technical guide provides a foundational understanding of isovalerylcarnitine for researchers and clinicians, summarizing the critical quantitative data and experimental protocols that underpin its use as a vital tool in the management of inborn errors of metabolism.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. odh.ohio.gov [odh.ohio.gov]

- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK [mdpi.com]